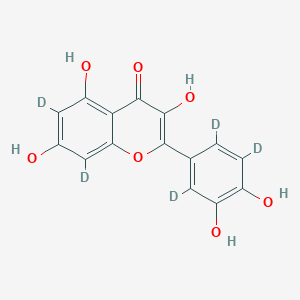
Quercetin D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin D5: is a deuterium-labeled derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin D5 involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of quercetin from natural sources, followed by deuterium labeling using advanced catalytic techniques. Quality control measures are essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quercetin D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Acetylated quercetin derivatives.
Wissenschaftliche Forschungsanwendungen
Quercetin D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of quercetin metabolism.
Biology: Helps in studying the biological effects of quercetin, including its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods
Wirkmechanismus
Quercetin D5 exerts its effects primarily through its antioxidant properties. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition leads to increased oxidative stress in certain cells, which can be beneficial in targeting cancer cells. Additionally, this compound interacts with various molecular targets, including phosphatidylinositol 4,5-bisphosphate 3-kinase and ATP synthase, affecting cellular energy metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rutin: A glycosylated form of quercetin with similar antioxidant properties.
Kaempferol: Another flavonoid with comparable biological activities.
Myricetin: A flavonoid with additional hydroxyl groups, offering enhanced antioxidant properties
Uniqueness of Quercetin D5
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the metabolic pathways and pharmacokinetics of quercetin, offering valuable insights that are not possible with non-labeled quercetin .
Eigenschaften
Molekularformel |
C15H10O7 |
|---|---|
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
REFJWTPEDVJJIY-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

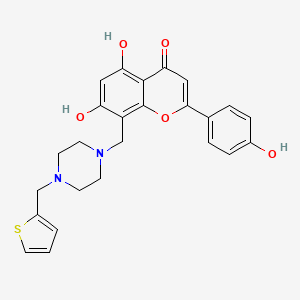
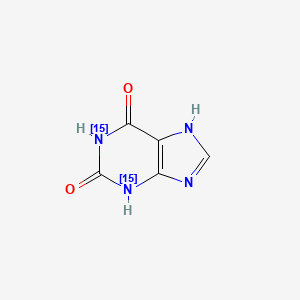

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
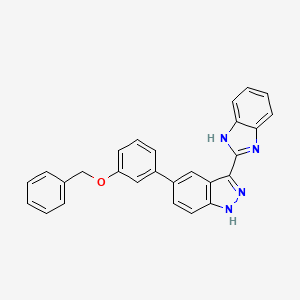

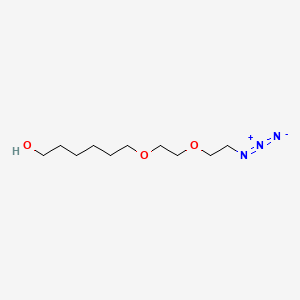
![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)
